2-(2-Oxopyrrolidin-1-yl)propanoic acid

Description

Structural Framework and Relevance within Pyrrolidinone Chemical Space

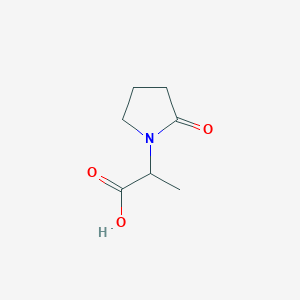

The molecular architecture of 2-(2-Oxopyrrolidin-1-yl)propanoic acid consists of a five-membered lactam ring, known as a pyrrolidinone or 2-oxopyrrolidine, attached to a propanoic acid moiety via the nitrogen atom.

Key Structural Features:

Pyrrolidinone Ring: This saturated nitrogen-containing heterocycle is a "privileged scaffold" in medicinal chemistry. acs.org Its non-planar, three-dimensional structure allows it to interact with biological targets in a highly specific manner. nih.govresearchgate.net The sp³-hybridized carbons of the ring provide a framework for creating stereochemically diverse molecules, which is crucial for optimizing interactions with enantioselective biological targets like enzymes and receptors. nih.govresearchgate.net

Propanoic Acid Side Chain: The presence of a carboxylic acid group introduces a site for hydrogen bonding and potential ionic interactions, which can significantly influence the compound's pharmacokinetic properties. The chirality at the alpha-carbon of the propanoic acid adds another layer of structural complexity and potential for stereospecific biological activity.

The pyrrolidinone core is a cornerstone in drug discovery, appearing in numerous natural products and FDA-approved drugs. nih.govfrontiersin.org Its structural rigidity and capacity for diverse functionalization make it an ideal starting point for developing new chemical entities with a wide range of biological activities. frontiersin.orgnih.gov

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C7H11NO3 |

| IUPAC Name | This compound |

| SMILES | CC(C(=O)O)N1CCCC1=O |

| InChI Key | SDWWBSPLLLYOJH-UHFFFAOYSA-N |

| Molar Mass | 157.17 g/mol |

| CAS Number | 67118-32-5 |

| Data sourced from PubChem and ChemSpider. uni.luchemspider.com |

Research Trajectories and Potential Applications of the this compound Scaffold

While research specifically targeting this compound is still emerging, the broader class of pyrrolidinone derivatives has been extensively investigated, revealing a multitude of potential therapeutic applications. The 2-oxopyrrolidine scaffold is a versatile foundation for developing agents with a wide spectrum of biological effects. researchgate.netnih.gov

Established and Investigated Activities of Pyrrolidinone Derivatives:

Antimicrobial and Antifungal Activity: Studies have demonstrated that derivatives of the 5-oxopyrrolidine core show promising activity against multidrug-resistant Gram-positive pathogens and fungi. mdpi.com Specific modifications to the scaffold have yielded compounds with potent antibacterial effects against strains like S. aureus. mdpi.com

Anticancer Properties: Researchers have synthesized novel 5-oxopyrrolidine derivatives that exhibit significant anticancer activity. mdpi.com For example, certain compounds have shown potent effects against human lung adenocarcinoma cells (A549) while displaying favorable low cytotoxicity in non-cancerous cells. mdpi.commdpi.com

Neurological and CNS Applications: The pyrrolidinone ring is a core component of the racetam class of drugs, which are investigated for their nootropic effects. Furthermore, derivatives have been synthesized and evaluated for anticonvulsant activity, acting as GABA prodrugs or interacting with other neurological targets. researchgate.netedgccjournal.org

Enzyme Inhibition: The pyrrolidinone scaffold has been utilized to design inhibitors for various enzymes. For instance, derivatives have been synthesized that show potent inhibitory activity against the autotaxin enzyme, which is implicated in inflammatory conditions. nih.gov

The this compound molecule serves as a valuable building block, or synthon, for creating more complex and densely functionalized pyrrolidinones. acs.org Its functional groups—the carboxylic acid and the lactam—offer reactive sites for chemical modification, allowing chemists to explore the chemical space around this core structure to develop new therapeutic candidates. acs.org The ongoing exploration of this scaffold continues to be a significant area in medicinal chemistry for the discovery of novel and effective therapeutic agents. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWWBSPLLLYOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914608 | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67118-32-5, 96219-55-5 | |

| Record name | α-Methyl-2-oxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67118-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Strategies for 2-(2-Oxopyrrolidin-1-yl)propanoic Acid and its Analogs

Traditional and modern chemical syntheses have been extensively explored to produce this compound and related structures. Key areas of development include the establishment of stereocontrolled synthetic pathways, the maximization of reaction efficiency, and the effective synthesis of necessary starting materials.

Development of Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic routes crucial. For analogs such as (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, both classical and modern asymmetric methods have been employed.

One established method is classical resolution , which involves the separation of a racemic mixture. For instance, a racemic mixture of (R,S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid can be treated with a chiral resolving agent, such as (R)-alpha-methylbenzylamine. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. After isolation, the desired salt is treated with acid to remove the chiral auxiliary, yielding the enantiomerically pure acid with high optical purity.

More contemporary strategies focus on asymmetric synthesis , which creates the desired stereocenter directly. While specific catalytic systems for this compound are proprietary, the principles are drawn from the broader field of asymmetric amino acid synthesis. These methods often involve:

Chiral Auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction, followed by its removal.

Chiral Catalysis: Using a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to control the stereoselectivity of the reaction. For example, the enantioselective synthesis of α-amino acid derivatives has been achieved through methods like the stereoselective Myers alkylation of glycine precursors or the use of chiral N-heterocyclic carbene complexes. nih.govrsc.org These approaches can be adapted to introduce the propanoic acid side chain onto the pyrrolidinone nitrogen with high enantiomeric excess.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product is a critical aspect of chemical synthesis. This is achieved through the systematic optimization of various reaction parameters, including temperature, solvent, catalyst, and reaction time.

For the synthesis of related 2-(2-oxopyrrolidin-1-yl)acetamides, studies have shown that reaction conditions significantly influence product distribution and yield. researchgate.net For example, in the reaction between 4-amino-3-phenylbutanoic acid and chloroacetamide, temperature plays a critical role. Lower temperatures may favor the formation of the desired N-alkylated intermediate, while higher temperatures can lead to the formation of by-products or promote the subsequent cyclization step. researchgate.net The final cyclization to form the pyrrolidinone ring often requires thermal conditions, and optimizing this step is key to achieving high yields, which can range from 70-97%. researchgate.net

The principles of optimization are demonstrated in the palladium-catalyzed synthesis of 2-aryl propionic acids, a related class of compounds. In these reactions, factors such as the choice of palladium precursor (e.g., Pd(OAc)₂), the type of phosphine ligand, the base, and the pressure of reactants like ethylene and carbon monoxide are all fine-tuned to maximize yield and regioselectivity.

| Parameter | Condition A | Condition B | Condition C | Outcome/Rationale |

|---|---|---|---|---|

| Temperature | 26°C | 45°C | 65°C | Affects reaction rate and can influence the formation of by-products versus the desired intermediate. researchgate.net |

| Solvent | Toluene | Ethanol | Water | Influences solubility of reactants and can affect the reaction pathway (e.g., O- vs. N-alkylation). researchgate.net |

| Base | Triethylamine | Potassium Carbonate | Potassium Hydroxide | Neutralizes acid formed during the reaction; strength and type can impact reaction efficiency. researchgate.net |

| Reaction Time | 2 hours | 12 hours | 24 hours | Must be sufficient for reaction completion but minimized to prevent degradation or side reactions. researchgate.net |

Synthesis of Key Intermediates and Precursors

The efficient synthesis of this compound relies on the availability of key intermediates and precursors. Two primary strategies involve building the molecule from either a proline derivative or a linear amino acid.

From Proline Derivatives: L-proline is a common and inexpensive chiral starting material. A practical synthesis route involves the N-acylation of L-proline with an appropriate acylating agent like chloroacetyl chloride. The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is a key intermediate. The carboxylic acid moiety can then be converted into other functional groups if needed, for example, into a carbonitrile via its corresponding amide. This N-acylated pyrrolidine (B122466) structure is a versatile precursor for various pharmaceutical targets.

From Linear Amino Acids: An alternative approach involves the cyclization of a linear precursor. For example, substituted 4-aminobutanoic acids can serve as precursors to the pyrrolidinone ring. The synthesis starts with the reaction of a γ-amino acid potassium salt with chloroacetamide to form a 4-[(2-amino-2-oxoethyl)amino]butanoic acid intermediate. Subsequent thermal cyclization of this intermediate leads to the formation of the desired 2-(2-oxopyrrolidin-1-yl)acetamide ring system. researchgate.net This method is particularly useful for creating analogs with substitutions on the pyrrolidinone ring.

Biocatalytic and Enzymatic Approaches to this compound Synthesis

In the pursuit of greener and more efficient manufacturing processes, biocatalysis has emerged as a powerful alternative to traditional chemical synthesis. Enzymes offer high selectivity and can operate under mild aqueous conditions, reducing the environmental impact.

Discovery and Engineering of Lactamases for Amide Bond Formation

The formation of the tertiary amide bond in N-substituted pyrrolidinones is a challenging transformation to achieve enzymatically. Recent research has focused on the discovery and engineering of enzymes capable of catalyzing this reaction. Through database mining, a lactamase from the bacterium Paraburkholderia xenovorans (PxAmpC) was identified as having promising activity for the synthesis of 2-(2-oxopyrrolidin-1-yl)-butanoic acid (2-OYBA), a close analog of the target compound. nih.govnih.gov

Initial screening revealed that the wild-type PxAmpC enzyme possessed the highest amide synthesis activity among several candidates, demonstrating a specific activity of 31.3 U/g. nih.govnih.gov This discovery opened the door to using lactamases, an enzyme class typically associated with the hydrolysis of β-lactam antibiotics, for the synthetic purpose of forming lactam-containing products.

Mechanism-Guided Protein Engineering for Enhanced Biocatalysis

Once a candidate enzyme is discovered, protein engineering techniques can be used to enhance its catalytic properties. A mechanism-guided approach, which relies on understanding the enzyme's catalytic mechanism, is particularly effective. For the PxAmpC lactamase, a combination of protein crystallization, molecular dynamics simulations, and quantum mechanics calculations was used to propose and verify the synthetic mechanism for 2-OYBA. nih.gov

The proposed mechanism involves two key steps:

Adenylation: The carboxylic acid substrate is activated with ATP.

Lactamization: The activated substrate reacts with the secondary amine (2-pyrrolidinone) to form the amide bond.

Design and Synthesis of this compound Derivatives and Analogs

The core structure of this compound provides a versatile scaffold for the design and synthesis of a wide array of derivatives and analogs. Chemical modifications are strategically employed to explore the structure-activity relationships (SAR), enhance pharmacological properties, and develop novel therapeutic agents. These modifications typically target three main areas: the N-acyl side chain, the pyrrolidinone ring, and the formation of complex conjugates.

Modification of the N-acyl side chain of the 2-oxopyrrolidin-1-yl scaffold has been a fruitful strategy for generating novel derivatives with diverse biological activities. The synthesis of these N-acyl derivatives often involves the reaction of a 2-(2-oxopyrrolidin-1-yl)acetamide precursor with various acylating agents, such as acid chlorides or anhydrides, under acidic catalysis . This approach allows for the introduction of a wide range of functional groups, leading to compounds with altered lipophilicity, steric bulk, and electronic properties.

Molecular docking studies have been employed to predict the interaction of these N-acyl derivatives with biological targets, such as GABAa and AMPA receptors, guiding the design of compounds with potentially enhanced neuroprotective activities . For example, N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide have been synthesized and evaluated for their potential as nootropic agents .

The synthesis of N-substituted-acetylpyrrolidine derivatives has also been explored, leading to compounds with inhibitory activity against enzymes like α-glucosidase and α-amylase, suggesting potential applications in the management of type 2 diabetes nih.govnih.gov. These syntheses typically involve the N-substitution of a pyrrolidine-2-carboxylic acid precursor, followed by further chemical transformations to introduce the acetyl group nih.gov.

Below is a table summarizing examples of synthesized N-acyl derivatives and their reported activities:

| Compound Name | Synthetic Precursor | Acylating Agent/Method | Reported Activity |

| N-(4-flourobenzyl)-2-oxo-1-pyrrolidineacetamide | 2-oxo-1-pyrrolidineacetamide | 4-fluorobenzyl chloride | Anticonvulsant researchgate.net |

| N-(4-methoxybenzyl)-2-oxo-1-pyrrolidineacetamide | 2-oxo-1-pyrrolidineacetamide | 4-methoxybenzyl chloride | Anticonvulsant researchgate.net |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide | 2-(2-oxopyrrolidin-1-yl)-acetamide | Butyric anhydride | Predicted GABA-ergic activity |

| N-(benzyl)-2-acetylpyrrolidine | N-benzylpyrrolidine-2-carboxylic acid | Methyl magnesium iodide on ester | α-glucosidase and α-amylase inhibitor nih.gov |

| N-(tosyl)-2-acetylpyrrolidine | N-tosylpyrrolidine-2-carboxylic acid | Methyl magnesium iodide on ester | α-glucosidase and α-amylase inhibitor nih.gov |

Modification of the pyrrolidinone ring itself offers another avenue for expanding the chemical diversity of this compound analogs. Introducing substituents at various positions on the five-membered ring can significantly impact the molecule's conformation, physicochemical properties, and biological activity. The biological activity of these compounds is strongly dependent on conformational changes in the chiral center and on the introduced pharmacophore groups mdpi.com.

Synthetic strategies for achieving pyrrolidinone ring substitution often involve starting with appropriately functionalized precursors. For example, substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids can undergo thermal cyclization to yield 2-(2-oxopyrrolidin-1-yl)acetamides with substituents on the pyrrolidinone ring researchgate.net. The biological activity of these compounds is strongly dependent on conformational changes in the chiral center and on the introduced pharmacophore groups mdpi.com.

Structure-activity relationship (SAR) studies have shown that even minor modifications to the pyrrolidinone ring can lead to significant changes in pharmacological profiles nih.govnih.govbiorxiv.org. For instance, the introduction of a phenyl group at the 4-position of piracetam (B1677957) results in a compound with psychostimulatory activity at low doses gwern.net. The versatility of the pyrrolidinone scaffold allows for extensive exploration of the chemical space to optimize biological activity nih.gov.

The following table provides examples of pyrrolidinone ring-substituted analogs and their observed effects:

| Substitution Position | Substituent | Starting Material | Synthetic Method | Observed Effect/Activity |

| 4-position | Phenyl | 4-Amino-3-phenylbutanoic acid | Reaction with chloroacetamide followed by thermal cyclization | Psychostimulatory activity gwern.net |

| 3-position | Various aryl groups | Diethyl cyclopropane-1,1-dicarboxylate and anilines | Homoconjugate addition | Precursors for dispirooxindole-β-lactams with cytotoxic activity researchgate.net |

| 5-position | Various aryl and alkyl groups | N-(4-aminophenyl)acetamide and itaconic acid | Multi-step synthesis involving cyclization and further derivatization | Anticancer and antimicrobial activity semanticscholar.orgnih.gov |

To enhance targeting, modify pharmacokinetic properties, or introduce new functionalities, this compound and its derivatives can be conjugated to other molecules, including peptides. This strategy has led to the development of complex conjugates and peptide analogs with unique biological profiles.

The synthesis of dipeptide analogs containing a pyrrolidinone scaffold has been achieved through methods like reductive amination of pyrrolidine-2,4-diones nih.gov. This approach provides a library of dipeptide mimetics with high yield and diastereoselectivity. Such peptide analogs are of interest as they can combine the structural features of the pyrrolidinone core with the biological recognition properties of peptides. For instance, Noopept, a dipeptide analog of piracetam, was designed to have a structure conformationally similar to piracetam and has shown potent nootropic and neuroprotective effects researchgate.netresearchgate.net.

The conjugation of small molecules to peptides is a well-established strategy in drug discovery. Amide bond formation is a common method for attaching small molecules to peptides, often targeting the side chain of amino acids like lysine mdpi.com. While specific examples of this compound conjugated to large peptides are not extensively detailed, the chemical functionalities present in the molecule (a carboxylic acid) make it amenable to standard peptide coupling chemistries. The synthesis of such conjugates would typically involve the activation of the carboxylic acid group followed by reaction with an amino group on the peptide. The development of such peptide-drug conjugates holds promise for targeted delivery and enhanced therapeutic efficacy.

Below is a table highlighting examples of conjugates and peptide analogs based on the pyrrolidinone scaffold:

| Conjugate/Analog Type | Pyrrolidinone-Containing Moiety | Conjugated Moiety/Peptide | Synthetic Approach | Potential Application/Reported Activity |

| Dipeptide Analog | Pyrrolidinone | Amino acid | Reductive amination of pyrrolidine-2,4-dione nih.gov | Exploration of novel peptide mimetics |

| Dipeptide Nootropic | N-phenylacetyl-L-prolyl | Glycine ethyl ester | Drug-based peptide design researchgate.net | Nootropic and neuroprotective (Noopept) researchgate.netresearchgate.net |

| Peptide Conjugate | This compound | Generic Peptide | Amide bond formation (conceptual) | Targeted drug delivery, enhanced efficacy |

Comprehensive Structural Characterization and Elucidation in Academic Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are instrumental in mapping the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. It provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for 2-(2-oxopyrrolidin-1-yl)propanoic acid is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the 2-oxopyrrolidine ring and the propanoic acid side chain.

¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton environment. The methine proton (CH) alpha to both the nitrogen atom and the carboxyl group would appear as a multiplet. The methyl group (CH₃) of the propanoic acid chain would likely be a doublet, coupled to the adjacent methine proton. The three methylene (B1212753) groups (CH₂) of the pyrrolidinone ring would present as complex multiplets due to their diastereotopic nature and coupling to each other.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Two carbonyl carbons (C=O), one from the lactam ring and one from the carboxylic acid, would be observed at the downfield end of the spectrum (typically >170 ppm) nih.gov. The remaining five carbons of the aliphatic framework would appear at higher field strengths. The chemical shifts are influenced by the proximity of electronegative oxygen and nitrogen atoms nih.gov.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

A very broad absorption band would be anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. Two distinct carbonyl (C=O) stretching vibrations would also be prominent: one for the carboxylic acid carbonyl, typically appearing around 1725-1700 cm⁻¹, and another for the five-membered lactam (amide) carbonyl, which is expected at a lower frequency, often around 1680-1660 cm⁻¹. C-H stretching vibrations from the alkyl portions of the molecule would be observed in the 3000-2850 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Alkyl C-H | C-H Stretch | 3000 - 2850 |

| Carboxylic Acid C=O | C=O Stretch | 1725 - 1700 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₇H₁₁NO₃), the exact monoisotopic mass is 157.0739 g/mol . HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions, thereby verifying the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Impurities and Metabolites

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure and can be used to identify it in complex mixtures or to elucidate the structures of unknown metabolites and impurities.

For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (loss of COOH, 45 Da) or the cleavage of the bond between the pyrrolidinone ring and the propanoic acid side chain. Analysis of these fragmentation patterns is crucial in metabolic studies and for identifying related substances in pharmaceutical preparations.

X-ray Crystallography for Solid-State Conformation and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an exact picture of the molecule's conformation.

For a chiral molecule like this compound, single-crystal X-ray diffraction analysis of an enantiomerically pure sample allows for the determination of its absolute configuration (the R or S designation at the stereocenter). While a crystal structure for the closely related (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid has been published, demonstrating a specific conformation of the lactam ring and the orientation of the side chain, specific crystallographic data for the propanoic acid derivative is not currently available in the Cambridge Crystallographic Data Centre (CCDC). Such an analysis would be essential for unequivocally establishing its solid-state structure and absolute stereochemistry.

Structure Activity Relationship Sar Studies of 2 2 Oxopyrrolidin 1 Yl Propanoic Acid Analogs

Delineation of Key Structural Elements for Biological Activity

The biological activity of 2-(2-oxopyrrolidin-1-yl)propanoic acid and its analogs is dictated by several key structural features. The core scaffold consists of a five-membered lactam ring (2-oxopyrrolidine) and an N-substituted side chain. Both components are critical for interaction with biological targets.

The 2-Oxopyrrolidine Ring : This five-membered lactam ring is a fundamental pharmacophore for the nootropic activity observed in the racetam family. nuph.edu.ua It is considered a cyclic derivative of gamma-aminobutyric acid (GABA). researchgate.netnih.gov The integrity of this ring is essential. The carbonyl oxygen and the nitrogen atom are key interaction points, likely participating in hydrogen bonding with receptor sites.

The Acyl Side Chain : The side chain at the N-1 position of the pyrrolidinone ring significantly influences the pharmacological profile. The length, branching, and functional groups of this chain modulate potency and selectivity. For instance, in the related acetamide (B32628) series, N-acylation of the side chain was shown to enhance affinity for GABA-A and AMPA receptors. eco-vector.compharmpharm.ru This suggests that the propanoic acid moiety in the title compound is a critical determinant of its specific biological effects.

Molecular modeling studies on related N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide have shown that these molecules form stable complexes with amino acid residues in the binding sites of GABA-A and AMPA receptors, indicating the importance of the entire molecular structure in receptor engagement. eco-vector.comresearchgate.netsemanticscholar.org

Stereochemical Influence on Molecular Recognition and Functional Response

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties in a chiral biological environment. biomedgrid.comnih.gov This principle is well-established within the racetam class. Many drugs in this family are chiral, and their therapeutic effects are often stereospecific. biomedgrid.com

For example, Levetiracetam (B1674943) is the S-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide. researchgate.net It shares a similar chemical structure with piracetam (B1677957) but possesses a distinct pharmacological profile, notably as an antiepileptic agent. nuph.edu.ua This highlights that subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in clinical use.

Studies on phenotropil, a phenyl derivative of piracetam, have further elucidated the impact of stereoisomerism. Research comparing the R- and S-enantiomers revealed that:

The memory-improving activity is characteristic only of the R-enantiomer. nih.gov

Both enantiomers contribute to antidepressant effects and increased locomotor activity, although the R-enantiomer is active at lower doses for these effects as well. nih.gov

These findings underscore that the specific spatial orientation of substituents on the scaffold is critical for precise molecular recognition at the target receptor or enzyme, leading to a specific functional response. nih.govnih.gov For this compound, which is chiral at the alpha-carbon of the propanoic acid chain, the stereochemistry is expected to be a critical determinant of its biological activity profile.

Table 1: Stereoselective Activity of Phenotropil Enantiomers

| Activity | R-phenotropil | S-phenotropil | Reference |

|---|---|---|---|

| Memory Enhancement (Passive Avoidance Test) | Active (at 1 mg/kg) | Inactive | nih.gov |

| Antidepressant Effect (Forced Swim Test) | Active (at 50 & 100 mg/kg) | Active (at 100 mg/kg) | nih.gov |

| Increased Locomotor Activity (Open-Field Test) | Active (at 10 & 50 mg/kg) | Active (at 50 mg/kg) | nih.gov |

Rational Design and Synthesis of Analogs for Modulated Activity

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules to optimize their biological activity and pharmacokinetic properties. nih.govmdpi.com For the this compound scaffold, this involves targeted modifications to enhance desired effects and minimize off-target interactions.

Systematic modification of the this compound scaffold allows for the exploration of substituent effects on biological activity. Key positions for modification include the pyrrolidinone ring and the propanoic acid side chain.

Pyrrolidinone Ring Substitution : Introducing substituents at positions 3, 4, or 5 of the lactam ring can significantly alter the compound's properties. For instance, the addition of a phenyl group at the 4-position of the piracetam scaffold resulted in phenotropil, a compound with a distinct and more potent activity profile. nih.gov

Side Chain Modification : Altering the length and functionality of the N-acyl side chain is a common strategy. Molecular docking studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide predicted that extending the acyl chain could modulate activity. pharmpharm.ru Specifically, N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide was predicted to have the highest GABAergic activity among the tested analogs. eco-vector.comresearchgate.net This suggests that modifying the propanoic acid chain of the title compound, for example by creating esters or amides, could fine-tune its interaction with biological targets.

The synthesis of such analogs often involves multi-step processes, starting from materials like itaconic acid and substituted benzylamines to build the substituted pyrrolidinone core, followed by the attachment and modification of the side chain. nuph.edu.ua

Table 2: Predicted Receptor Affinity of N-Acyl Piracetam Derivatives

| Compound | Modification | Predicted Activity/Affinity | Reference |

|---|---|---|---|

| N-[2-(2-oxopyrrolidine-1-yl)-acetyl]-acetamide (PirAc) | Acetyl group on side chain | High affinity for GABA-A and AMPA receptors | eco-vector.com |

| N-[2-(2-oxo-pyrrolidine-1-yl)-acetyl]-propionamide (PirPr) | Propionyl group on side chain | High affinity for GABA-A and AMPA receptors | eco-vector.com |

| N-[2-(2-oxopyrrolidine-1-yl)-acetyl]-butyramide (PirBut) | Butyryl group on side chain | Highest predicted GABA-ergic activity | eco-vector.compharmpharm.ruresearchgate.net |

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a lead compound by swapping a functional group with another that has similar physical or chemical properties, thereby retaining biological activity. nih.govresearchgate.netnih.gov This can enhance potency, selectivity, metabolic stability, or patentability. researchgate.net

For the this compound scaffold, several bioisosteric replacements can be considered:

Carboxylic Acid Bioisosteres : The terminal carboxylic acid group can be replaced with other acidic functional groups like tetrazole, hydroxamic acid, or acylsulfonamide. These groups can mimic the ionic interaction potential of the carboxylate while potentially improving cell permeability and metabolic stability.

Lactam Ring Bioisosteres : The carbonyl group of the 2-oxopyrrolidine ring could be replaced. For example, replacing the oxygen with sulfur to create a thiolactam could alter the hydrogen bonding capacity and electronic properties of the ring.

Scaffold Hopping : This more drastic approach involves replacing the entire 2-oxopyrrolidin-1-yl core with a different heterocyclic system that maintains the crucial spatial arrangement of the side chain and key interacting groups. nih.govresearchgate.net This can lead to the discovery of novel chemical classes with similar biological activities. researchgate.net

Conformational Analysis and Biologically Relevant Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological receptor. nih.gov Flexible molecules like this compound can exist in an ensemble of different conformations, but typically only one or a small subset of these are "biologically active" conformations that can bind effectively to the target. nih.gov

Conformational analysis of racetam analogs has revealed specific structural features. For example, X-ray crystallography of levetiracetam showed that its pyrrolidinone ring adopts a half-chair conformation. researchgate.net Such studies, combining experimental data (e.g., NMR, X-ray crystallography) with computational methods (e.g., molecular dynamics simulations), are essential for understanding the conformational preferences of these molecules. nih.gov

The binding of piracetam and aniracetam (B1664956) to the AMPA receptor ligand-binding domain has been studied structurally. researchgate.net These studies revealed that the drugs bind at the dimer interface, stabilizing a conformation that reduces desensitization and deactivation. Piracetam, in particular, was found to bind to multiple sites along this interface. researchgate.net This demonstrates that the biologically relevant conformation is one that fits into a specific allosteric binding pocket, thereby modulating the receptor's function. Understanding the preferred conformations of this compound and its analogs is therefore a key step in elucidating their mechanism of action and designing more effective derivatives.

Mechanistic Studies of Biological Interactions and Preclinical Efficacy Assessment

Ligand-Receptor Interaction Mechanisms

Scientific investigation into the specific ligand-receptor interaction mechanisms of 2-(2-Oxopyrrolidin-1-yl)propanoic acid is an area requiring further detailed exploration. The current body of published research does not provide extensive data on its direct binding profiles and modulatory effects on key neurotransmitter systems.

Investigation of GABAergic Receptor Binding Profiles (e.g., GABAA)

Direct experimental studies characterizing the binding affinity and functional modulation of this compound at GABAergic receptors, including the GABAA subtype, are not extensively documented in peer-reviewed literature. While the 2-oxopyrrolidine scaffold is a core component of molecules known to interact with the central nervous system, specific binding constants (Kᵢ) and efficacy data for the propanoic acid derivative at GABA receptors remain to be established.

Exploration of Glutamatergic Receptor Modulation (e.g., AMPA, iGluR)

The modulatory effects of this compound on ionotropic glutamate (B1630785) receptors (iGluRs), such as the AMPA receptor, have not been fully elucidated. Comprehensive pharmacological studies are needed to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these sites and to quantify its potential impact on glutamatergic neurotransmission.

Characterization of Other Specific Protein and Enzyme Interactions (e.g., Proteasomes, Lactamases)

Dedicated research into the interaction of this compound with other specific proteins and enzymes, such as proteasomes or bacterial lactamases, is limited. Future studies would be necessary to identify and characterize any such interactions and their potential biological significance.

Preclinical Biological Activity Profiling (In Vitro and In Vivo Model Studies)

Assessment of Nootropic-Like Effects in Cellular and Animal Models

Preclinical evaluation of this compound for nootropic-like activities using established cellular and animal models has not been widely reported. Although its structural relative, Levetiracetam (B1674943) ((S)-2-(2-oxopyrrolidin-1-yl)butanoic acid), is known for its effects on the central nervous system, dedicated studies to assess the cognitive-enhancing potential of the propanoic acid derivative are required.

Evaluation of Antimicrobial Properties (Antibacterial, Antifungal) in Model Organisms

While studies on this compound itself are scarce, research into the broader class of 5-oxopyrrolidine derivatives reveals significant potential for antimicrobial activity. nih.govktu.edunih.gov These compounds have emerged as promising scaffolds for the development of new agents targeting multidrug-resistant pathogens. nih.govnih.gov

Investigations have shown that certain synthetic 5-oxopyrrolidine derivatives exhibit potent and selective antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, a derivative incorporating a 5-nitrothiophene substituent (Compound 21 in the cited study) demonstrated notable efficacy against a panel of multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.gov This compound was, however, inactive when screened against Gram-negative pathogens such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov

Other studies have highlighted derivatives with a wide spectrum of activity. Hydrazones containing 5-nitro-2-thiophene and 5-nitro-2-furfural structures showed potent bacteriostatic effects against both Gram-positive (S. aureus, L. monocytogenes) and Gram-negative bacteria. nih.gov Some derivatives proved to be several times more effective than the reference antibiotic ampicillin (B1664943) against certain pathogens. lmaleidykla.lt The antimicrobial effect is closely related to the specific substituents on the 5-oxopyrrolidine core. nih.govlmaleidykla.lt In addition to antibacterial properties, promising antifungal activity has been observed in some hydrazones with a 5-oxopyrrolidine structure, with Minimum Inhibitory Concentration (MIC) values against Candida tenuis and Aspergillus niger surpassing that of the standard antifungal agent Nystatin. proquest.com

The table below summarizes the Minimum Inhibitory Concentration (MIC) of selected 5-oxopyrrolidine derivatives against various microbial strains, illustrating the potential of this chemical class.

| Derivative Type | Microorganism | Strain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 5-Nitrothiophene Hydrazone (Compound 21) | Staphylococcus aureus | TCH 1516 (USA 300) | 2 | nih.gov |

| 5-Nitrothiophene Hydrazone (Compound 21) | Staphylococcus aureus | NRS 402 (LRSA) | 2 | nih.gov |

| 5-Nitrothiophene Hydrazone (Compound 21) | Staphylococcus aureus | NRS 124 (TRSA) | 2 | nih.gov |

| 5-Nitrothiophene Hydrazone (Compound 11b) | Staphylococcus aureus | PCM 2054 | 3.90 | nih.gov |

| 5-Nitrothiophene Hydrazone (Compound 11b) | Listeria monocytogenes | PCM 2191 | 3.90 | nih.gov |

| Pyrazole Derivative (Compound 6) | Escherichia coli | ATCC 25922 | 15.63 | lmaleidykla.lt |

| Thiosemicarbazide Derivative (Compound 9) | Staphylococcus aureus | ATCC 25923 | 15.63 | lmaleidykla.lt |

| Hydrazone Derivative | Candida tenuis | VKMY-70 | 0.9 - 1.9 | proquest.com |

| Hydrazone Derivative | Aspergillus niger | VKM F-1119 | 0.9 - 1.9 | proquest.com |

Characterization of Antioxidant Activity in Biological Systems

The antioxidant properties of compounds containing the 2-pyrrolidinone (B116388) scaffold, the core structure of this compound, have been a subject of scientific inquiry. While direct studies on this compound are not extensively detailed in publicly available literature, research on related derivatives provides insight into the potential antioxidant activity of this chemical class.

Derivatives of pyrrolidin-2-one have been synthesized and evaluated for their ability to counteract oxidative stress. In one study, a novel series of pyrrolidin-2-one derivatives demonstrated notable antiarrhythmic and antioxidant effects. The antioxidant capacity of these compounds was considered a significant contributor to their therapeutic potential. Another area of research has focused on the free radical scavenging ability of newly synthesized pyrrolidin-2-one derivatives, with some compounds showing potent or moderate antioxidant activity when tested using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net

Furthermore, the structurally related nootropic agent, piracetam (B1677957), which also contains a 2-oxopyrrolidine ring, has been shown to protect against oxidative stress and the detrimental effects of beta-amyloid in preclinical models. alzdiscovery.org Its mechanism is thought to involve the enhancement of mitochondrial function and energy production, which can indirectly mitigate the damage caused by reactive oxygen species. alzdiscovery.orgnih.gov Specifically, piracetam has been observed to protect the mitochondrial membrane potential against cellular stressors. frontiersin.org These findings suggest that the 2-oxopyrrolidine moiety may play a role in mediating antioxidant effects within biological systems. alzdiscovery.orgnih.govfrontiersin.org

The antioxidant activity of this class of compounds is often linked to their ability to inhibit lipid peroxidation. For some 2-pyrrolidinone derivatives, their inhibitory effect on enzymes like lipoxygenase (LOX) has been shown to be supported by a corresponding inhibition of lipid peroxidation, indicating a direct role in preventing oxidative damage to cellular lipids. nih.gov

While these studies on related compounds are informative, it is crucial to note that the specific antioxidant profile of this compound would need to be determined through direct experimental evaluation in various biological systems.

Investigation of Metabolic Pathways in Preclinical Systems

The metabolic fate of this compound in preclinical systems has not been extensively documented in the available scientific literature. Understanding the metabolic pathways of a compound is a critical component of preclinical development, as it helps in identifying potential metabolites, understanding clearance mechanisms, and assessing inter-species differences. nih.govnih.gov

For context, we can look at the metabolic characteristics of other compounds within the broader racetam family, which share the 2-oxopyrrolidine core. Piracetam, one of the most well-known nootropics, is noted for its favorable pharmacokinetic profile, being largely unmetabolized and excreted unchanged in the urine. This suggests that the 2-oxopyrrolidine ring is relatively stable to metabolic degradation in the case of piracetam.

In contrast, other racetams, such as nefiracetam (B1678012), undergo more extensive metabolism. Studies in animals have identified various metabolites of nefiracetam, although it's important to note that metabolic pathways can differ significantly between species. For instance, a specific metabolite of nefiracetam (M-18) is produced in dogs but not in humans or primates, leading to species-specific toxicity. wikipedia.org This highlights the importance of conducting thorough metabolic studies across different preclinical species.

The typical metabolic transformations for pharmaceutical compounds involve Phase I reactions (like oxidation, reduction, and hydrolysis) and Phase II reactions (conjugation). nih.gov For a compound like this compound, potential metabolic pathways could theoretically include hydroxylation of the pyrrolidinone ring, or conjugation of the carboxylic acid group. However, without specific preclinical data, these remain hypothetical pathways.

A comprehensive investigation into the metabolic pathways of this compound would involve in vitro studies using liver microsomes or hepatocytes from different species, as well as in vivo studies to identify circulating and excreted metabolites. nih.gov Such studies are essential to fully characterize its pharmacokinetic and safety profile before any clinical consideration.

Computational Chemistry and Molecular Modeling in 2 2 Oxopyrrolidin 1 Yl Propanoic Acid Research

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 2-(2-oxopyrrolidin-1-yl)propanoic acid or its analogs, and a biological target, typically a protein or enzyme.

While direct molecular docking studies on this compound are not extensively detailed in publicly available literature, research on closely related derivatives highlights the utility of this approach. For instance, studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have successfully predicted their interaction with key neurological receptors. pharmpharm.ru In one such study, these derivatives were docked into the binding sites of the GABAA and AMPA receptors. The results indicated that the derivatives could form more stable complexes than gamma-aminobutyric acid (GABA) itself, interacting with crucial amino acid residues like Arg207, Phe200, and Tyr97 in the GABAA receptor. pharmpharm.ru

Similarly, docking studies on other pyrrolidin-2-one derivatives have been used to predict their potential as inhibitors for targets like acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. researchgate.net In these simulations, compounds were docked in "extra-precision" mode, yielding docking scores that suggest a strong binding affinity. researchgate.net The parent amide of the target compound, Levetiracetam (B1674943), has also been studied using docking simulations to understand its inhibitory effects on tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII, revealing key interactions within the catalytic site. figshare.com

These examples demonstrate that molecular docking is a powerful tool for identifying potential biological targets for compounds containing the 2-oxopyrrolidin core and for rationalizing their binding interactions at the atomic level.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Outcome/Significance | Reference |

|---|---|---|---|---|

| N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide | GABAA Receptor | Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205 | Higher binding affinity than GABA and other nootropic drugs. | pharmpharm.ru |

| Substituted pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Not specified | Docking scores higher than the known drug Donepezil, suggesting potent inhibition. | researchgate.net |

| Levetiracetam | Carbonic Anhydrase (hCA) IX & XII | H-bonding with Zn(II)-coordinated water | Persistent interaction within the catalytic site, explaining inhibitory activity. | figshare.com |

| 1-(pyrrolidin-2-yl)propan-2-one derivatives | Deoxyribonuclease I (DNase I) | Glu39, Glu78, Arg111, His252 | Interactions are crucial for inhibitor affinity toward DNase I. | nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Interaction Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. For ligand-protein complexes identified through docking, MD simulations are used to assess the stability of the binding pose, explore the conformational landscape of the ligand in the active site, and analyze the dynamics of the interactions.

In research involving pyrrolidinone derivatives, MD simulations are a standard follow-up to molecular docking. researchgate.nettandfonline.com For example, after docking pyrrolidin-2-one derivatives into the active site of acetylcholinesterase, 100-nanosecond MD simulations were performed. researchgate.net These simulations are used to monitor metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD over the simulation time indicates that the ligand does not diffuse away from the binding pocket and that the complex remains intact and stable. researchgate.nettandfonline.com

Furthermore, MD trajectories can be used to calculate the binding free energy of a ligand-protein complex using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). tandfonline.com This calculation provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvation effects and entropic contributions. Studies on pyrrolidine (B122466) derivatives as Mcl-1 inhibitors have used MM-PBSA to support docking results, confirming the stability of the compounds in the target's binding site. tandfonline.comnih.gov Such analyses reveal the specific types of interactions (e.g., van der Waals, electrostatic) that contribute most significantly to the binding energy. tandfonline.com

| Compound Class | Protein Target | Simulation Time | Key Analyses Performed | Insights Gained | Reference |

|---|---|---|---|---|---|

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | 100 ns | RMSD, MM-PBSA | Confirmed good binding affinity and stability of the ligand-protein complex. | researchgate.net |

| Pyrrolidine derivatives | Myeloid cell leukemia-1 (Mcl-1) | 100 ns | RMSD, Binding Free Energy (MM-PBSA) | Demonstrated the stability of the compounds in the protein binding site. | tandfonline.comtandfonline.comnih.gov |

| 1-(pyrrolidin-2-yl)propan-2-one derivatives | Deoxyribonuclease I (DNase I) | Not specified | Interaction analysis | Confirmed that key interactions observed in docking are stable over time. | nih.gov |

Quantum Mechanical Calculations for Reaction Mechanisms and Electronic Properties

Quantum mechanical (QM) calculations, based on the principles of quantum physics, offer a highly accurate way to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to study compounds like this compound.

QM calculations are instrumental in several areas:

Structural Optimization and Conformational Analysis: DFT can be used to determine the most energetically favorable three-dimensional structure of a molecule. For flexible molecules, QM methods can map the potential energy surface to identify stable conformers. mdpi.com

Electronic Properties: These calculations can determine the distribution of electrons within the molecule, identifying electron-rich and electron-poor regions. This is crucial for understanding how the molecule will interact with biological targets. Properties like ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated to predict chemical reactivity. acs.org

Spectroscopic Properties: QM methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov This is invaluable for confirming the structure of synthesized compounds and interpreting experimental spectra. Studies on related amide derivatives have used DFT and ab initio methods to assign ¹H and ¹³C NMR chemical shifts.

Reaction Mechanisms: QM can be used to model chemical reactions, calculating the energy barriers (activation energies) for processes like metabolism. For this compound, this could involve modeling its formation from the parent drug or its subsequent metabolic transformations. acs.org

| Property Category | Specific Properties Calculable | Application in Research |

|---|---|---|

| Geometric | Optimized molecular geometry, Bond lengths, Bond angles, Conformational energies | Determining the most stable 3D structure of the molecule. |

| Electronic | HOMO/LUMO energies, Mulliken charges, Molecular electrostatic potential, Ionization potential | Predicting sites of reactivity and intermolecular interactions. |

| Spectroscopic | NMR chemical shifts (¹H, ¹³C), IR/Raman vibrational frequencies, UV-Vis absorption wavelengths | Aiding in structure elucidation and interpretation of experimental spectra. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy, Heat capacity | Assessing the stability and spontaneity of chemical processes. |

| Reactivity | Reaction pathways, Transition state energies, pKa, Redox potential | Understanding metabolic pathways and chemical stability. |

In Silico Prediction of ADME-Related Properties

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to its development as a potential therapeutic agent. In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, are frequently used to predict these properties before extensive experimental testing.

For this compound and its analogs, ADME predictions are vital. As the primary metabolite of levetiracetam, its pharmacokinetic profile, particularly its clearance, is of significant interest. nih.govnih.gov In silico tools can predict a range of ADME-related properties:

Absorption: Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability. Studies on related pyrrolidinone derivatives have predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier. researchgate.netnih.gov

Distribution: Calculation of parameters such as plasma protein binding and volume of distribution.

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 (CYP) enzymes. Since this compound is itself a metabolite formed via hydrolysis, its own metabolic stability can be assessed. nih.gov

Excretion: Prediction of renal clearance and potential for active transport.

Toxicity: Early assessment of potential toxicities, such as hERG channel inhibition (cardiotoxicity) or Ames mutagenicity. In silico ADMET studies on various pyrrolidine derivatives have successfully predicted their safety profiles, showing no hERG inhibition and no AMES toxicity. researchgate.nettandfonline.com

Physiologically based pharmacokinetic (PBPK) modeling represents a more advanced in silico technique. PBPK models for levetiracetam have been developed to simulate its conversion to this compound (ucb L057) and predict the plasma concentrations of both the parent drug and the metabolite in various patient populations, such as those with renal or hepatic impairment. nih.gov

| ADMET Property | Prediction for Analogs | Significance | Reference |

|---|---|---|---|

| Gastrointestinal Absorption | Predicted to be high | Indicates good potential for oral bioavailability. | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Suggests the compound can reach targets within the central nervous system. | nih.gov |

| hERG Inhibition | Predicted to be non-inhibitory | Low risk of drug-induced cardiotoxicity. | researchgate.nettandfonline.com |

| AMES Toxicity | Predicted to be negative | Low risk of mutagenicity. | tandfonline.com |

| Skin Sensitization | Predicted to be negative | Low risk of causing allergic contact dermatitis. | tandfonline.com |

Advanced Analytical Techniques for Research and Quality Control

Chromatographic Separations and Quantification

Chromatography is the cornerstone for separating and quantifying "2-(2-Oxopyrrolidin-1-yl)propanoic acid" from complex matrices, including reaction mixtures and biological samples. The choice of technique depends on the specific analytical goal, such as purity determination, reaction monitoring, or physicochemical property assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of "this compound" due to its high resolution and sensitivity. tentamus-pharma.co.uk Reversed-phase HPLC (RP-HPLC) is particularly suitable for this compound. In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. pensoft.netpensoft.net

The method enables the separation of the target compound from its impurities, such as starting materials, by-products, or degradation products. pensoft.net Quantitative analysis is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration.

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Eluent to carry the sample through the column. The ratio can be optimized. pensoft.net |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and peak shapes. pensoft.net |

| Column Temp. | 30 °C | Maintains consistent separation and retention times. pensoft.net |

| Detection | UV/VIS at 225 nm | Detects the compound as it elutes from the column for quantification. pensoft.net |

| Injection Vol. | 20 µL | A small, precise volume of the sample solution is introduced. |

Micellar Electrokinetic Chromatography (MEKC) is a hybrid technique that combines the principles of capillary electrophoresis and chromatography. wikipedia.org It is highly efficient for separating both charged and neutral molecules, making it a potentially powerful tool for analyzing "this compound" and its neutral precursors or related substances simultaneously. eurjchem.comscispace.com

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). scispace.com This forms micelles that act as a "pseudo-stationary" phase. eurjchem.com Separation occurs based on the differential partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. wikipedia.orgijpsonline.com This technique is noted for its high separation efficiency, rapid analysis times, and low consumption of reagents. researchgate.net

Table 2: Fundamental Components of an MEKC System

| Component | Description | Role in Separation |

|---|---|---|

| Capillary | Fused-silica capillary (10-100 µm i.d.) | The separation channel where electrophoresis occurs. ijpsonline.com |

| Buffer | Aqueous buffer (e.g., phosphate, borate) | Conducts the current and maintains a stable pH. |

| Surfactant | e.g., Sodium Dodecyl Sulfate (SDS) | Forms micelles that serve as the pseudo-stationary phase. scispace.com |

| Voltage | High voltage (10-30 kV) | Driving force for the movement of buffer and charged species. ijpsonline.com |

| Detection | On-line UV, Laser-Induced Fluorescence, or Mass Spectrometry | Detects analytes as they pass through the detection window. ijpsonline.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable in a research context for two primary purposes: monitoring the progress of chemical reactions and estimating the lipophilicity of the compound. ijprajournal.comresearchgate.net

For reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate over time. libretexts.org The disappearance of the starting material spot and the appearance of the product spot ("this compound") provide a quick qualitative assessment of the reaction's completion. youtube.com A "co-spot," containing both the starting material and the reaction mixture, helps to definitively identify the spots. libretexts.org

Reversed-phase TLC (RP-TLC) can also be employed to determine the lipophilicity of the compound. nih.gov The retention factor (Rf) is measured using mobile phases with varying compositions. These values are used to calculate an RM0 value, which is a chromatographic index of lipophilicity and correlates with the octanol-water partition coefficient (log P). nih.gov

Table 3: Example Data for Lipophilicity Determination by RP-TLC

| % Organic Modifier | Rf | RM = log[(1/Rf) - 1] |

|---|---|---|

| 40% | 0.65 | -0.27 |

| 50% | 0.52 | -0.03 |

| 60% | 0.41 | 0.17 |

| 70% | 0.28 | 0.41 |

| Extrapolated RM0 | | (Value at 0% Organic) |

Impurity Profiling and Related Substances Analysis in Research Samples

Impurity profiling is the identification and quantification of unwanted chemical substances present in a sample. tentamus-pharma.co.ukijprajournal.com For a research sample of "this compound," these impurities could originate from several sources:

Starting Materials: Unreacted precursors from the chemical synthesis.

Intermediates: Compounds formed during intermediate steps of the synthesis.

By-products: Unwanted compounds formed from side reactions.

Degradation Products: Impurities formed by the decomposition of the target compound over time or upon exposure to light, heat, or humidity. tentamus-pharma.co.uk

It is noteworthy that "(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid" is itself a known impurity and the primary metabolite of the pharmaceutical compound Levetiracetam (B1674943), often designated as Levetiracetam Impurity A. pharmaffiliates.comsynzeal.com Therefore, when analyzing Levetiracetam, this acid is a key related substance to monitor.

Conversely, when analyzing a sample of the acid itself, potential related substances would depend on its synthesis route. For instance, if synthesized by the hydrolysis of Levetiracetam, then residual Levetiracetam would be a potential process-related impurity. HPLC is the most common technique for impurity profiling, often coupled with mass spectrometry (LC-MS) for the structural identification of unknown impurities. tentamus-pharma.co.ukijprajournal.com

Table 5: Potential Related Substances in a Research Sample of "this compound"

| Compound Name | Potential Origin | Typical Analytical Technique |

|---|---|---|

| Levetiracetam | Starting material (if from hydrolysis) | RP-HPLC, LC-MS |

| 2-Oxopyrrolidine | Degradation product | RP-HPLC, GC-MS |

| Ethyl 2-aminobutanoate | Starting material (for some syntheses) | RP-HPLC with derivatization |

Q & A

Q. Basic

- HPLC Method : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 10 mM phosphate buffer (pH 2.5) and acetonitrile (85:15 v/v). Monitor at 210 nm. Retention time should be compared against certified reference standards .

- Impurity Profiling : Identify common impurities (e.g., unreacted 2-pyrrolidone or side products) using LC-MS. Adjust gradient elution to resolve peaks with <1.5 resolution factor .

What safety protocols should be followed when handling this compound in laboratory environments?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

- Emergency Measures : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Seek medical evaluation if irritation persists .

What spectroscopic techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

Q. Advanced

- NMR : Analyze NMR (DMSO-d6, 400 MHz) for characteristic peaks: δ 1.45–1.55 (pyrrolidone CH₂), δ 2.25–2.35 (pyrrolidone CO-N), δ 4.10–4.20 (propanoic acid CH) .

- FT-IR : Confirm carbonyl stretches at ~1700 cm⁻¹ (pyrrolidone C=O) and ~1720 cm⁻¹ (propanoic acid C=O). Absence of OH stretches (~2500–3300 cm⁻¹) indicates complete esterification .

- High-Resolution MS : Validate molecular ion [M+H]⁺ at m/z 172.0974 (calculated for C₇H₁₁NO₃) with <2 ppm error .

How does the steric environment of the pyrrolidone ring influence the reactivity of this compound in nucleophilic reactions?

Q. Advanced

- Steric Hindrance : The pyrrolidone ring’s planar conformation restricts nucleophilic attack at the carbonyl group. Reactivity is enhanced by using bulky bases (e.g., DBU) to deprotonate the propanoic acid moiety, directing nucleophiles (e.g., amines) to the α-carbon .

- Case Study : In amidation reactions, coupling agents like HATU improve yields by activating the carboxylate without destabilizing the pyrrolidone ring .

What strategies are effective in resolving contradictory data regarding the stability of this compound under varying pH conditions?

Q. Advanced

- Experimental Design : Conduct accelerated stability studies at pH 1–10 (37°C, 75% RH). Sample aliquots at 0, 1, 2, and 4 weeks. Analyze degradation products via LC-MS .

- Data Interpretation : Contradictions in literature may arise from solvent polarity (e.g., aqueous vs. DMSO). Use kinetic modeling (Arrhenius plots) to extrapolate degradation pathways. For acidic conditions, hydrolysis of the pyrrolidone ring dominates; in alkaline media, decarboxylation is prevalent .

What are the methodological considerations for studying the biological activity of this compound in enzyme inhibition assays?

Q. Advanced

- Assay Setup : Use recombinant enzymes (e.g., cyclooxygenase-2) in Tris buffer (pH 7.4). Pre-incubate the compound (1–100 µM) with the enzyme for 15 minutes before adding substrate.

- Data Analysis : Calculate IC₅₀ via nonlinear regression. Account for nonspecific binding by including controls with bovine serum albumin .

- Confounding Factors : The compound’s zwitterionic nature may reduce membrane permeability. Use logP (predicted ~0.5) to assess bioavailability .

How can computational modeling predict the metabolic pathways of this compound?

Q. Advanced

- In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Key reactions include hydroxylation of the pyrrolidone ring (CYP3A4-mediated) and glucuronidation of the carboxylate .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor). Quantify metabolites via UPLC-QTOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.